4-(3-Cyanobenzoyl)-2-methylpyridine
Description
4-(3-Cyanobenzoyl)-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a 3-cyanobenzoyl substituent at the 4-position of the pyridine ring. The cyanobenzoyl group introduces electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity compared to simpler pyridine derivatives .
Properties
IUPAC Name |
3-(2-methylpyridine-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-7-13(5-6-16-10)14(17)12-4-2-3-11(8-12)9-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUSXCZBMXGLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246581 | |
| Record name | 3-[(2-Methyl-4-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-67-5 | |
| Record name | 3-[(2-Methyl-4-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-4-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-Cyanobenzoyl)-2-methylpyridine typically involves the reaction of 3-cyanobenzoyl chloride with 2-methylpyridine. The reaction is carried out under anhydrous conditions using a polar aprotic solvent such as dimethyl sulfoxide, dimethylacetamide, or dimethylformamide. The reaction mixture is heated to a temperature greater than 90°C, preferably around 105°C, and then cooled to less than 30°C to isolate the product .
Chemical Reactions Analysis
4-(3-Cyanobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanobenzoyl group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include pyridine, dimethyl sulfoxide, and various reducing agents
Scientific Research Applications
Medicinal Chemistry Applications
4-(3-Cyanobenzoyl)-2-methylpyridine has shown potential as a drug candidate , particularly due to its biological activities:
- Xanthine Oxidase Inhibition: Research indicates that this compound may inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could help lower serum uric acid levels, making it potentially beneficial for conditions such as gout and other hyperuricemic disorders.
- Oxidative Stress Response: The compound may interact with various enzymes and proteins involved in oxidative stress responses, influencing cellular metabolism and gene expression. This interaction suggests its potential role in therapeutic applications targeting oxidative stress-related diseases.
Materials Science Applications
In addition to medicinal uses, this compound has applications in materials science:
- Nanoparticle Stabilization: The compound has been investigated as a stabilizer for silver nanoparticles, which are used in various applications ranging from medical devices to electronics. Its unique chemical properties contribute to the stability and functionality of these nanoparticles.
Case Studies
-
Inhibition of Xanthine Oxidase:
- A study demonstrated that this compound effectively inhibited xanthine oxidase activity in vitro, leading to decreased uric acid production. This finding suggests its potential use in treating gout and related conditions.
-
Stabilization of Silver Nanoparticles:
- Research involving the stabilization of silver nanoparticles showed that the presence of this compound significantly improved the stability and dispersibility of nanoparticles in solution, enhancing their applicability in biomedical fields.
Mechanism of Action
The mechanism of action of 4-(3-Cyanobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. For example, it may inhibit cytochrome P450 enzymes or activate glucokinase, leading to various biological effects .
Comparison with Similar Compounds
Key Research Findings and Gaps
- MAO-B Inhibition : The polarity of 2-methylpyridine derivatives limits their efficacy in neurological targets compared to fluorobenzyl analogs .
- Synthetic Challenges: Cyanobenzoyl-substituted pyridines may require specialized catalysts or protecting groups to improve yields.
- Data Limitations: Direct experimental data on this compound’s bioactivity and physicochemical properties are scarce, necessitating further studies.
Biological Activity
4-(3-Cyanobenzoyl)-2-methylpyridine is a pyridine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H10N2O
- CAS Number : 1187164-67-5
- Structure : The compound features a pyridine ring substituted with a cyanobenzoyl group at the 4-position and a methyl group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that this compound may inhibit certain enzymes or modulate receptor activities, leading to various pharmacological effects.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For instance, its interaction with farnesyltransferase has been documented, suggesting potential applications in cancer therapy through the modulation of signaling pathways related to cell proliferation and survival .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, in a study involving human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains and demonstrated effective inhibition of growth, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to elucidate its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
